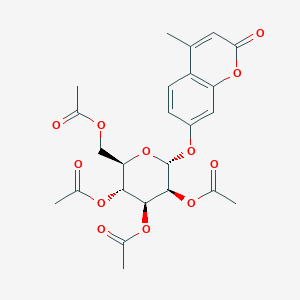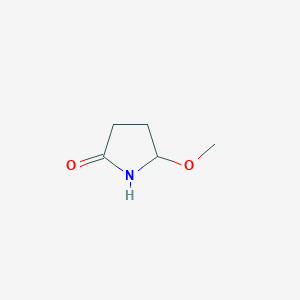
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a crucial reagent in biomedicine . It is primarily used in enzymatic assays as a substrate for detecting and quantifying enzymes involved in lysosomal storage diseases . This compound enables the identification and analysis of various diseases related to glycosylation and enzyme deficiencies, providing valuable insights into therapeutic interventions and drug development .
Molecular Structure Analysis
The molecular formula of this compound is C24H26O12 . Its IUPAC name is [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 221-223° C . Its boiling point is predicted to be 607.8° C at 760 mmHg . The predicted density is 1.4 g/cm3 .Applications De Recherche Scientifique
Mannosidase Substrate
This compound is a protected mannosidase substrate . Mannosidases are a type of glycoside hydrolase involved in the degradation, processing, and recognition of mannose residues in glycoproteins and other mannose-containing molecules in cells. This compound can be used to study the activity of these enzymes .
Enzymatic Assays
It is primarily used in enzymatic assays . These assays are tests that measure the activity of enzymes, proteins that catalyze chemical reactions in cells. By serving as a substrate for certain enzymes, this compound can help researchers detect and quantify these enzymes’ activity .
Lysosomal Storage Diseases
This compound serves as a substrate for detecting and quantifying enzymes involved in lysosomal storage diseases . These are a group of rare metabolic disorders that result from defects in lysosomal function. This compound can help researchers study these diseases and develop potential treatments .
Glycosylation-Related Diseases
It enables the identification and analysis of various diseases related to glycosylation . Glycosylation is a critical function of the smooth endoplasmic reticulum and the Golgi apparatus where a carbohydrate is attached to a protein or lipid. Abnormalities in glycosylation can lead to various diseases .
Enzyme Deficiencies
This compound is used in the study of enzyme deficiencies . Certain genetic disorders can result in the deficiency of specific enzymes, leading to a variety of health problems. This compound can help researchers identify these deficiencies and understand their effects .
Therapeutic Interventions and Drug Development
Finally, this compound provides valuable insights into therapeutic interventions and drug development . By studying how this compound interacts with various enzymes and biological processes, researchers can develop new drugs and therapies to treat a variety of diseases .
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is the enzyme mannosidase . Mannosidases are a group of enzymes that catalyze the cleavage of mannose residues from glycoproteins and glycolipids. They play a crucial role in the degradation and recycling of glycoproteins in the cells .
Mode of Action
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside serves as a substrate for mannosidase . When this compound is introduced into a system containing mannosidase, the enzyme cleaves the mannose residues, resulting in a change that can be detected and quantified .
Biochemical Pathways
The action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside primarily affects the lysosomal degradation pathway . This pathway is responsible for the breakdown and recycling of various molecules within the cell. When mannosidase activity is measured using this compound, it provides insights into the functioning of this pathway .
Result of Action
The cleavage of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside by mannosidase results in the release of mannose residues and a change that can be detected and quantified . This allows for the measurement of mannosidase activity and can provide insights into the functioning of the lysosomal degradation pathway .
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHLVBZMNCURY-AZKGINQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














